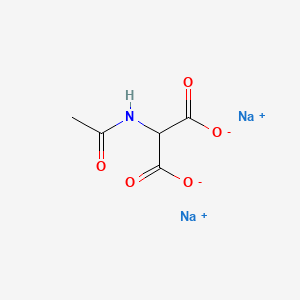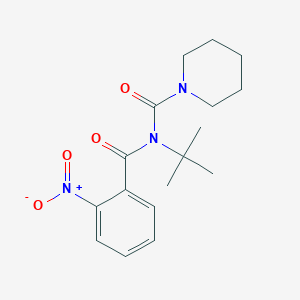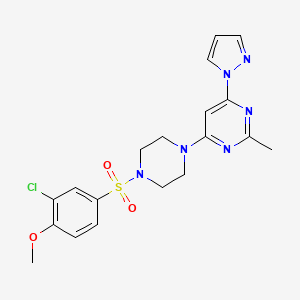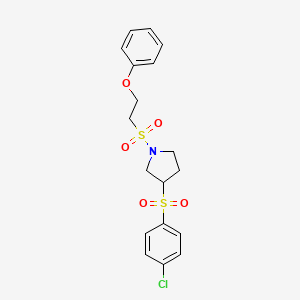
3,4-difluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-difluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C15H15F2NO3S and its molecular weight is 327.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Fluorinated Compounds in Polysiloxanes
Research on fluorinated monomers, such as those studied by Bracon et al. (2000), involves the synthesis of compounds that exhibit high smectogen properties and are precursors to side-chain liquid crystalline polysiloxanes. These compounds have applications in materials science, particularly in the development of new materials with unique thermal and optical properties due to their liquid crystalline behavior (Bracon et al., 2000).
Antimicrobial Activity of Fluorinated Compounds
Another area of research involves the synthesis and evaluation of fluorinated compounds for antimicrobial activity. For example, Limban et al. (2011) synthesized a series of acylthioureas with fluorine substituents and tested them against bacterial strains, demonstrating significant anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus (Limban et al., 2011).
Fluorinated Compounds in Catalysis
Research by Cui et al. (2023) on the synthesis of fluorinated benzamides using rhodium(III)-catalyzed alkenylation showcases the utility of fluorinated compounds in organic synthesis and catalysis. Their work highlights the potential for developing new synthetic methodologies that incorporate fluorinated motifs into organic molecules, which could be applied in pharmaceuticals, agrochemicals, and material sciences (Cui et al., 2023).
Propriétés
IUPAC Name |
3,4-difluoro-N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2NO3S/c16-11-4-3-10(8-12(11)17)15(20)18-9-13(21-6-5-19)14-2-1-7-22-14/h1-4,7-8,13,19H,5-6,9H2,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHZFRRSUYMTKQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC(=O)C2=CC(=C(C=C2)F)F)OCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Tert-butyl 3-((1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamoyl)piperidine-1-carboxylate](/img/structure/B2368452.png)



![4-(1,3,8,8-Tetramethyl-2,4,6-trioxo-1,2,3,4,5,6,7,8,9,10-decahydropyrimido[4,5-b]quinolin-5-yl)benzonitrile](/img/structure/B2368461.png)
![4-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrimidine-2-carboxylic acid](/img/no-structure.png)


![(Z)-3-[3-(4-Butoxy-3-fluorophenyl)-1-phenylpyrazol-4-yl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide](/img/structure/B2368466.png)
